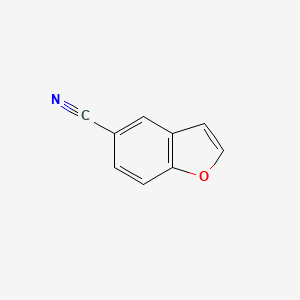

1-Benzofuran-5-carbonitrile

Vue d'ensemble

Description

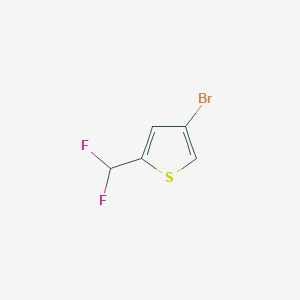

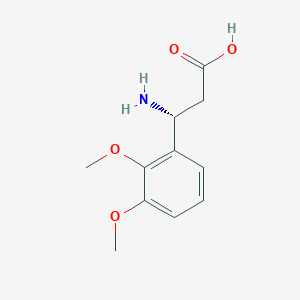

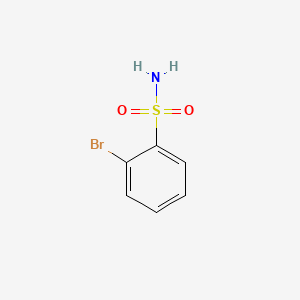

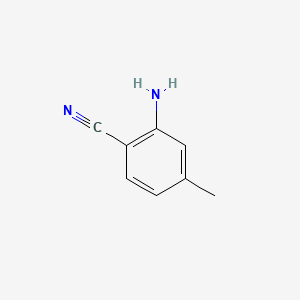

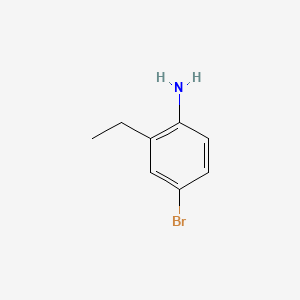

1-Benzofuran-5-carbonitrile is a compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are compounds containing a benzene ring fused to a furan ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The carbonitrile group attached to the fifth position of the benzofuran ring indicates the presence of a cyano group (-C≡N) linked to the carbon atom at that position.

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest due to their presence in various bioactive natural products and pharmaceutical drugs. An innovative approach to constructing benzofuran scaffolds involves Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, which results in benzofuran-3(2H)-one scaffolds with a quaternary center . Another method includes the palladium-mediated intramolecular carbonylative annulation of o-alkynylphenols, which yields benzo[b]furo[3,4-d]furan-1-ones . These methods highlight the advancements in the synthesis of complex benzofuran structures with potential for diversification in combinatorial synthesis.

Molecular Structure Analysis

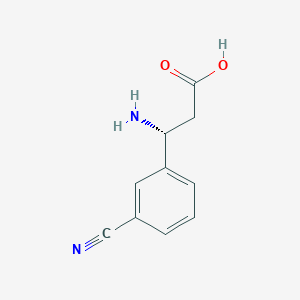

The molecular structure of benzofuran derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallographic studies, which also revealed an intramolecular hydrogen bond . Similarly, the structure of 1-(1-benzofuran-2-yl)-2-chloroethanone was determined, showing that the benzofuran ring system and the carbonyl group are coplanar, with the carbonyl group in a syn position relative to the oxygen atom of the benzofuran ring .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, expanding their utility in organic synthesis. Cycloaddition reactions of 2-benzylidene-1-benzofuran-3-ones and their analogues have been extensively studied, leading to the construction of different ring sizes and types, including fused or spiro structures . These reactions, along with ring-opening and 1,4-addition reactions, demonstrate the versatility of benzofuran derivatives in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. For example, the crystal packing of 1-(1-benzofuran-2-yl)-2-chloroethanone is governed by C–H⋯O contacts and π–π interactions, which can affect the compound's melting point, solubility, and stability . The presence of functional groups such as the cyano group in 1-benzofuran-5-carbonitrile can also impact its reactivity and interaction with other molecules, which is important for its potential applications in pharmaceuticals and materials science.

Applications De Recherche Scientifique

Benzofuran compounds, including 1-Benzofuran-5-carbonitrile, are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .

For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

In terms of synthesis, novel methods for constructing benzofuran rings have been discovered. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Another application is the synthesis of the benzofuran-5-ol derivative, which was tested for its in vitro antifungal activity against Candida, Aspergillus species, and Cryptococcus neoformans. It showed good antifungal activity, suggesting that benzofuran-5-ol is a promising antifungal agent .

-

Pharmaceutical Research

- Benzofuran compounds, including 1-Benzofuran-5-carbonitrile, are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .

- For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

-

Chemical Synthesis

-

Antifungal Agent

Benzofuran compounds, including 1-Benzofuran-5-carbonitrile, are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .

For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

In terms of synthesis, novel methods for constructing benzofuran rings have been discovered. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Another application is the synthesis of the benzofuran-5-ol derivative, which was tested for its in vitro antifungal activity against Candida, Aspergillus species, and Cryptococcus neoformans. It showed good antifungal activity, suggesting that benzofuran-5-ol is a promising antifungal agent .

Safety And Hazards

1-Benzofuran-5-carbonitrile is considered hazardous. It can cause harm if swallowed, inhaled, or comes into contact with skin . It can also cause eye irritation . Safety precautions include avoiding contact with skin and eyes, wearing protective gloves and safety glasses, and ensuring adequate ventilation .

Orientations Futures

Benzofuran and its derivatives, including 1-Benzofuran-5-carbonitrile, are gaining attention in the field of drug discovery due to their wide array of biological activities . They are being actively explored worldwide as potential natural drug lead compounds . Future research in this area is expected to focus on the development of new therapeutic agents, particularly antimicrobial agents .

Propriétés

IUPAC Name |

1-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFQAFFSEZRQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383570 | |

| Record name | 1-benzofuran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzofuran-5-carbonitrile | |

CAS RN |

79002-39-4 | |

| Record name | 1-benzofuran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.